4-Chloro-6-methylpyridine-2-carboxylic acid
Overview
Description
4-Chloro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . It is an off-white to yellow powder or crystal .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methylpyridine-2-carboxylic acid is 1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) and the InChI key is IDIRHQNTRMGBPJ-UHFFFAOYSA-N . The SMILES string is CC1=CC(=NC(Cl)=C1)C(O)=O .Physical And Chemical Properties Analysis
4-Chloro-6-methylpyridine-2-carboxylic acid is an off-white to yellow powder or crystal . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis Methods
- 4-Chloro-6-methylpyridine-2-carboxylic acid is utilized in the synthesis of various compounds. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of related pyridine compounds under specific conditions, yielding a high purity product (Yang-Heon Song, 2007).
Structural Studies and Molecular Salts Formation
- The compound plays a role in forming molecular salts and crystal structures. For example, the study of 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate demonstrated the formation of hydrogen-bonded ion chains, contributing to understanding the structural properties of such compounds (P. Waddell, Jeremy O S Hulse, J. Cole, 2011).
Macromolecular Chemistry and Nanoscience
- In macromolecular chemistry and nanoscience, the compound is significant for introducing functional groups onto terpyridine, an important component in these fields. This application underscores its versatility in chemical synthesis and material science (P. Andres, R. Lunkwitz, G. Pabst, K. Böhn, D. Wouters, S. Schmatloch, U. Schubert, 2003).
Electrocatalytic Carboxylation
- The compound's derivatives are involved in electrocatalytic carboxylation processes. For instance, the electrochemical carboxylation of related pyridine compounds with CO2 in certain ionic liquids has been studied, demonstrating its role in innovative chemical synthesis techniques (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Hydrogen-Bonded Supramolecular Association
- Studies on molecular salts involving 4-chloro-6-methylpyridine-2-carboxylic acid and its derivatives have shown the formation of supramolecular associations. These findings are crucial for understanding hydrogen bonding and molecular interactions in crystallography and materials science (N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014).
Ruthenium(II) Bipyridine Complex Synthesis
- In the field of coordination chemistry, the synthesis and characterization of Ruthenium(II) bipyridine complexes, which include 4-chloro-6-methylpyridine-2-carboxylic acid derivatives, have been explored. These studies contribute to understanding the electrochemical and cytotoxic properties of such complexes, relevant in pharmaceutical and materials research (Afya A. Baroud, Ljiljana E. Mihajlović-Lalić, N. Gligorijević, S. Aranđelović, D. Stanković, S. Radulović, K. Van Hecke, A. Savić, S. Grgurić-Šipka, 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Future Directions
While there is limited information on the future directions of 4-Chloro-6-methylpyridine-2-carboxylic acid, it’s worth noting that related compounds have been used in biological studies of insulin-enhancing complexes . This suggests potential future research directions in the field of diabetes treatment.
properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDNNLWNHKKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464675 | |
Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpyridine-2-carboxylic acid | |
CAS RN |
30235-19-9 | |
Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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